Cas no 73428-17-8 ([3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)-)

[3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)- structure
73428-17-8 structure
Productnaam:[3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)-
CAS-nummer:73428-17-8
MF:C30H22O13
MW:590.487889766693
CID:567799
PubChem ID:198549

[3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)- Chemische en fysische eigenschappen

Naam en identificatie

    • [3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)-
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
    • [2S-[2alpha,3beta(2'S*,3'S*)]]-2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy[3,8'-bi-4H-1-benzopyran]-4,4'-dione
    • [3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R
    • (2S-(2alpha,3beta(2'S*,3'S*)))-2,2'-Bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy(3,8'-bi-4H-1-benzopyran)-4,4'-dione
    • (2S,2'R,3R,3'R)-2,2'-bis(3,4-dihydroxyphenyl)-3',5,5',7,7'-pentahydroxy-2,2',3,3'-tetrahydro-4H,4'H-3,8'-bichromene-4,4'-dione
    • (3,8'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-2,2'-bis(3,4-dihydroxyphenyl)-3',5,5',7,7'-pentahydroxy-, (2S-(2-alpha,3-beta(2'S*,3'S*)))-
    • Manniflavanone
    • EINECS 277-471-6
    • 73428-17-8
    • SCHEMBL4742855
    • DTXSID20223658
    • NS00037517
    • LMPK12040007
    • C09763
    • Garciniflavanone
    • (2R,3S,2''R,3''R)-Manniflavanone
    • Inchi: InChI=1S/C30H22O13/c31-12-7-17(36)21-20(8-12)42-28(10-1-3-13(32)15(34)5-10)24(25(21)39)22-18(37)9-19(38)23-26(40)27(41)29(43-30(22)23)11-2-4-14(33)16(35)6-11/h1-9,24,27-29,31-38,41H/t24-,27-,28+,29+/m0/s1
    • InChI-sleutel: UKRJEVDCOVVSAB-BENTYHEHSA-N
    • LACHT: C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 590.10604075g/mol
  • Monoisotopische massa: 590.10604075g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 3
  • Complexiteit: 1040
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 235Ų
  • XLogP3: 3.3

[3,8'-Bi-4H-1-benzopyran]-4,4'-dione,2,2'-bis(3,4-dihydroxyphenyl)-2,2',3,3'-tetrahydro-3',5,5',7,7'-pentahydroxy-,(2S,2'R,3R,3'R)- Gerelateerde literatuur

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